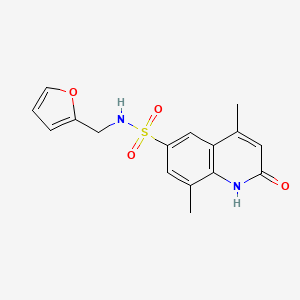
N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is a chemical compound that has been widely studied for its potential applications in the field of medicine and biology. This compound is also known as FQ, and it has been synthesized using various methods. The synthesis of FQ is a complex process that involves the use of different reagents and reaction conditions.
作用機序
The mechanism of action of FQ involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. FQ has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. This inhibition results in the arrest of the cell cycle and the induction of apoptosis in cancer cells. FQ has also been shown to inhibit the activity of viral proteases, which are enzymes that are essential for the replication of viruses. This inhibition results in the inhibition of viral replication and the prevention of viral infection.
Biochemical and Physiological Effects:
FQ has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which results in the inhibition of tumor growth. FQ has also been shown to inhibit the replication of viruses, which results in the prevention of viral infection. In addition, FQ has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
The advantages of using FQ in lab experiments include its high potency and selectivity, which make it a potential candidate for the treatment of various diseases. FQ has also been shown to have low toxicity, which makes it a safe compound for use in lab experiments. The limitations of using FQ in lab experiments include its complex synthesis method, which makes it difficult to obtain in large quantities. FQ also has limited solubility in water, which makes it difficult to use in experiments that require aqueous solutions.
将来の方向性
There are several future directions for the study of FQ. One direction is the development of more efficient and cost-effective methods for the synthesis of FQ. Another direction is the study of the pharmacokinetics and pharmacodynamics of FQ, which will provide a better understanding of its efficacy and safety in humans. The development of FQ analogs with improved potency and selectivity is also a potential direction for future research. Finally, the study of the potential applications of FQ in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes, is an important area for future research.
合成法
The synthesis of FQ can be achieved through various methods. One of the most common methods involves the reaction of 2-furylmethylamine with 4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide in the presence of a catalyst. This reaction results in the formation of FQ. Other methods involve the use of different reagents and reaction conditions, such as the reaction of 2-furylmethylamine with 4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride in the presence of a base.
科学的研究の応用
FQ has been widely studied for its potential applications in the field of medicine and biology. This compound has been shown to have anticancer, antiviral, and antibacterial properties. FQ has also been studied for its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. In addition, FQ has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-10-7-15(19)18-16-11(2)6-13(8-14(10)16)23(20,21)17-9-12-4-3-5-22-12/h3-8,17H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCALEFYNMCMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Quinolinesulfonamide, N-(2-furanylmethyl)-1,2-dihydro-4,8-dimethyl-2-oxo- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5785271.png)

![N'-[(2-phenylacetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5785282.png)



![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5785312.png)
![ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5785315.png)
![3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5785331.png)
![ethyl 2-amino-5-[N-(3-chlorobenzoyl)ethanehydrazonoyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5785332.png)
